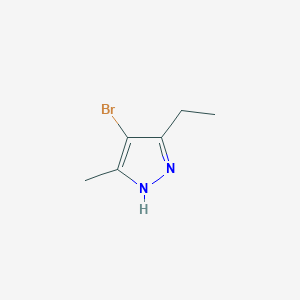

4-Bromo-3-ethyl-5-methyl-1H-pyrazole

Descripción

4-Bromo-3-ethyl-5-methyl-1H-pyrazole is a substituted pyrazole derivative characterized by a bromine atom at position 4, an ethyl group at position 3, and a methyl group at position 3. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity. The bromine substituent introduces electron-withdrawing effects, while the ethyl and methyl groups contribute steric bulk and electron-donating properties.

Synthesis: The compound can be synthesized via cyclocondensation reactions, such as the reaction of hydrazines with enones or diketones. For example, a related 4-bromo-pyrazole derivative was synthesized by reacting phenylhydrazine with an enone in acetic acid at 25°C for 24 hours .

Elemental Analysis: A structurally similar compound, 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, showed elemental analysis data (C: 50.15%, H: 2.38%, N: 7.25%), closely matching theoretical values (C: 49.89%, H: 2.36%, N: 7.27%) . This highlights the precision achievable in pyrazole synthesis.

Propiedades

IUPAC Name |

4-bromo-3-ethyl-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-3-5-6(7)4(2)8-9-5/h3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYVROBZHKIUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethyl-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethyl-2,4-pentanedione

Actividad Biológica

Overview

4-Bromo-3-ethyl-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by a bromine atom at the fourth position, an ethyl group at the third position, and a methyl group at the fifth position. Pyrazoles are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This article examines the biological activity of 4-Bromo-3-ethyl-5-methyl-1H-pyrazole, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

4-Bromo-3-ethyl-5-methyl-1H-pyrazole interacts with various biological targets, leading to significant cellular changes. The compound exhibits a high affinity for multiple receptors, influencing several biochemical pathways. Notably, pyrazole derivatives have been shown to modulate pathways associated with inflammation and cancer progression.

Target Receptors

The specific receptors targeted by this compound include:

- Cyclooxygenase (COX) : Involved in inflammatory processes.

- Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Plays a critical role in regulating immune response.

- Various kinases : Involved in signaling pathways that control cell growth and survival.

Biological Activities

The biological activities of 4-Bromo-3-ethyl-5-methyl-1H-pyrazole can be summarized as follows:

| Activity | Description |

|---|---|

| Antiviral | Exhibits potential against viral replication. |

| Anti-inflammatory | Modulates inflammatory responses through COX inhibition. |

| Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth. |

| Antimicrobial | Effective against various bacterial strains, including resistant pathogens. |

| Antidiabetic | Shows promise in regulating glucose metabolism and enhancing insulin sensitivity. |

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 4-Bromo-3-ethyl-5-methyl-1H-pyrazole against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the agar dilution method. Results indicated that the compound exhibited significant antibacterial activity with an MIC of 8 mg/mL against S. aureus and 16 mg/mL against E. coli .

Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of 4-Bromo-3-ethyl-5-methyl-1H-pyrazole resulted in a notable reduction in paw edema compared to the control group. The anti-inflammatory effect was comparable to that of indomethacin, a standard anti-inflammatory drug .

Anticancer Properties

Research examining the anticancer effects of this compound demonstrated its ability to induce apoptosis in human breast cancer cell lines (MCF7). The study reported a dose-dependent increase in apoptotic cells following treatment with varying concentrations of 4-Bromo-3-ethyl-5-methyl-1H-pyrazole .

Aplicaciones Científicas De Investigación

Synthesis of 4-Bromo-3-ethyl-5-methyl-1H-pyrazole

The synthesis of 4-Bromo-3-ethyl-5-methyl-1H-pyrazole typically involves several steps, including the use of hydrazine derivatives and bromination reactions. For example, a common method includes the condensation of 3-ethyl-5-methylpyrazole with brominating agents to introduce the bromine atom at the 4-position. This synthetic route is significant as it allows for the modification of pyrazole derivatives, which can lead to compounds with enhanced biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 4-Bromo-3-ethyl-5-methyl-1H-pyrazole. For instance, compounds derived from pyrazoles have shown promising activity against various bacterial strains, including multidrug-resistant pathogens. A study demonstrated that certain pyrazole derivatives exhibited significant antibacterial effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that pyrazoles can act as inhibitors of phosphatidylinositol 3-kinase (PI3K), an important target in cancer therapy. By inhibiting PI3K, these compounds can disrupt cancer cell growth and metabolism, making them potential candidates for further drug development .

Agricultural Applications

In addition to its medicinal uses, 4-Bromo-3-ethyl-5-methyl-1H-pyrazole has been explored in agricultural chemistry as a potential pesticide or herbicide. The compound's structure allows it to interact with biological systems in plants and pests, leading to effective pest management strategies. Studies suggest that modifications to the pyrazole structure can enhance its efficacy as a biopesticide .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Substituent Effects: Halogens vs. Alkyl/Aryl Groups

- Halogen Impact : Bromine and chlorine substituents enhance electrophilic substitution reactivity. The chloro derivative in exhibits antimicrobial activity, suggesting bromo analogs may have similar or modified bioactivity .

- Alkyl vs. Aryl: Ethyl/methyl groups (electron-donating) improve solubility in non-polar solvents, while bromophenyl groups () increase aromaticity and stability .

Functional Group Variations

Structural Complexity and Bioactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.